2,4-Difluoro-6-nitroaniline
Overview
Description
2,4-Difluoro-6-nitroaniline is an organic compound with the chemical formula C6H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring. This compound is a white solid with a molecular weight of 174.11 g/mol and a density of approximately 1.56 g/cm³ . It is almost insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
2,4-Difluoro-6-nitroaniline can be synthesized from p-nitroaniline through a fluorination process. A common preparation method involves reacting p-nitroaniline with hydrofluoric acid to obtain this compound . The reaction conditions typically require a controlled environment to ensure safety and efficiency. Industrial production methods may involve large-scale fluorination processes with stringent safety measures due to the toxic nature of hydrofluoric acid.
Chemical Reactions Analysis
2,4-Difluoro-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 2,4-difluoroaniline, while substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
2,4-Difluoro-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural properties.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is utilized in the dye industry and in the manufacturing of pesticides.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of use .
Comparison with Similar Compounds
2,4-Difluoro-6-nitroaniline can be compared with similar compounds such as:
2,4-Difluoroaniline: Lacks the nitro group, making it less reactive in certain redox reactions.
2,4-Dinitroaniline: Contains two nitro groups, increasing its reactivity in reduction reactions.
2,6-Difluoroaniline: The position of the fluorine atoms differs, affecting its chemical behavior and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2,4-difluoro-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEUQAOOZXFRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189919 | |
Record name | Aniline, 2,4-difluoro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-30-7 | |
Record name | 2,4-Difluoro-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-6-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluoro-6-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, 2,4-difluoro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIFLUORO-6-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM69Q7VNX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 2-Amino-4,6-difluorobenzonitrile challenging through the Sandmeyer reaction using 2,4-Difluoro-6-nitroaniline as a starting material?
A1: The attempted Sandmeyer cyanation of this compound, aiming to produce 2-Amino-4,6-difluorobenzonitrile, encounters a significant challenge. Instead of the desired cyanation, a selective nucleophilic substitution occurs. Hydroxide ions attack the 2-fluoro group in the diazonium salt derived from this compound. This leads to the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide as the major product []. The research suggests that 2-Amino-4,6-difluorobenzonitrile can be synthesized through a different route, reacting 2,4,6-trifluorobenzonitrile with ammonia [].
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